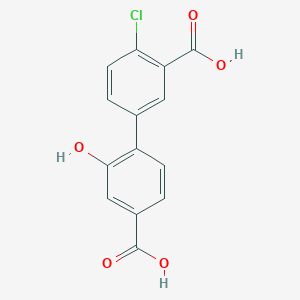
3-(3-Carboxy-4-chlorophenyl)-4-chlorobenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Carboxy-4-chlorophenyl)-4-chlorobenzoic acid, 95% (3-CCPBCA 95%) is an organic compound commonly used in scientific research. It is a white crystalline solid and is soluble in water, ethanol, and dimethyl sulfoxide. 3-CCPBCA 95% is a versatile compound and is used in the synthesis of various compounds and in numerous applications.
Applications De Recherche Scientifique
3-CCPBCA 95% has a wide range of scientific research applications. It is used in the synthesis of various organic compounds and pharmaceuticals. It is also used as a reagent in the synthesis of various compounds, such as polymers, dyes, and antibiotics. 3-CCPBCA 95% is also used as a catalyst in the synthesis of various compounds, such as polymers, dyes, and antibiotics. Furthermore, it is used in the synthesis of various organometallic compounds, and in the preparation of various pharmaceuticals, such as antibiotics and antiviral agents.
Mécanisme D'action
The mechanism of action of 3-CCPBCA 95% is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). Inhibition of COX-2 is thought to reduce inflammation, pain, and other symptoms associated with certain diseases. Additionally, 3-CCPBCA 95% is thought to inhibit the activity of certain proteins, such as cyclin-dependent kinases (CDKs). Inhibition of CDKs is thought to reduce the growth and proliferation of certain types of cancer cells.
Biochemical and Physiological Effects
3-CCPBCA 95% has been studied for its biochemical and physiological effects. Studies have shown that 3-CCPBCA 95% has anti-inflammatory, anti-tumor, and anti-viral effects. It has also been shown to have antioxidant, anti-apoptotic, and anti-proliferative effects. Additionally, 3-CCPBCA 95% has been shown to reduce the production of reactive oxygen species (ROS) and to reduce the activity of certain enzymes, such as cyclooxygenase-2 (COX-2).
Avantages Et Limitations Des Expériences En Laboratoire
3-CCPBCA 95% has a number of advantages and limitations for lab experiments. One of the main advantages of 3-CCPBCA 95% is that it is relatively easy to synthesize and is widely available. Additionally, 3-CCPBCA 95% is relatively stable and can be stored for long periods of time. Furthermore, 3-CCPBCA 95% is relatively non-toxic and can be used in a wide range of experiments.
One of the main limitations of 3-CCPBCA 95% is that it is not very soluble in water. Additionally, 3-CCPBCA 95% is not very soluble in organic solvents, such as ethanol. Furthermore, 3-CCPBCA 95% is not very stable in the presence of light.
Orientations Futures
There are numerous potential future directions for 3-CCPBCA 95%. One potential future direction is the use of 3-CCPBCA 95% in the synthesis of new pharmaceuticals and other organic compounds. Additionally, 3-CCPBCA 95% could be used in the development of new catalysts for organic synthesis. Furthermore, 3-CCPBCA 95% could be used in the development of new drugs for the treatment of various diseases, such as cancer. Additionally, 3-CCPBCA 95% could be used in the development of new materials, such as polymers, dyes, and antibiotics. Finally, 3-CCPBCA 95% could be used in the development of new methods for the analysis and characterization of organic compounds.
Méthodes De Synthèse
3-CCPBCA 95% can be synthesized from 4-chlorobenzoic acid and 3-chlorophenol. First, 4-chlorobenzoic acid is reacted with a base such as sodium hydroxide to form the sodium salt of 4-chlorobenzoic acid. The sodium salt is then reacted with 3-chlorophenol to form 3-CCPBCA 95%. The reaction is carried out in a solvent such as methanol and is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction is complete when the desired product is obtained.
Propriétés
IUPAC Name |
5-(5-carboxy-2-chlorophenyl)-2-chlorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2O4/c15-11-4-2-8(13(17)18)6-9(11)7-1-3-12(16)10(5-7)14(19)20/h1-6H,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFBHJIUIDPOAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)C(=O)O)Cl)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30691723 |
Source


|
| Record name | 4,6'-Dichloro[1,1'-biphenyl]-3,3'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Carboxy-4-chlorophenyl)-4-chlorobenzoic acid | |
CAS RN |
1261936-54-2 |
Source


|
| Record name | 4,6'-Dichloro[1,1'-biphenyl]-3,3'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-[3-(Cyclopropylaminocarbonyl)phenyl]-6-methylbenzoic acid, 95%](/img/structure/B6409599.png)

![2-[3-(Cyclopropylaminocarbonyl)phenyl]-5-methylbenzoic acid, 95%](/img/structure/B6409609.png)
![3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-hydroxybenzoic acid, 95%](/img/structure/B6409621.png)
![2-[3-(Cyclopropylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95%](/img/structure/B6409624.png)